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Compound of Interest

Compound Name:
Tert-butyl (1-(4-

hydroxyphenyl)ethyl)carbamate

CAS No.: 763932-69-0

Cat. No.: B1473547

Get Quote

The functionality and application of N-Boc-1-(4-hydroxyphenyl)ethylamine are direct

consequences of its distinct molecular structure. A thorough understanding of its components is

critical for its effective use in synthesis.

Core Structure and Nomenclature
The molecule is systematically named tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate. It is

built upon the scaffold of 1-(4-hydroxyphenyl)ethylamine, a derivative of the biogenic amine

tyramine.[1] The addition of the Boc group transforms the primary amine into a carbamate,

significantly altering its chemical properties.

IUPAC Name: tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate

Parent Compound: 4-(1-Aminoethyl)phenol[2]

Molecular Formula: C₁₃H₁₉NO₃[3][4][5]

Molecular Weight: 237.29 g/mol [3][4][5]
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The Stereocenter: A Nexus of Chirality
The most defining structural characteristic is the presence of a stereocenter at the first carbon

(C1) of the ethylamine side chain. This carbon is bonded to four different substituents: the 4-

hydroxyphenyl ring, a hydrogen atom, a methyl group, and the N-Boc protected amino group.

This tetrahedral arrangement results in the existence of two non-superimposable mirror

images, or enantiomers:

(R)-N-Boc-1-(4-hydroxyphenyl)ethylamine

(S)-N-Boc-1-(4-hydroxyphenyl)ethylamine

In drug development, the stereochemistry of a molecule is not a trivial detail. Enantiomers can

interact differently with chiral biological targets such as enzymes and receptors, leading to

significant variations in efficacy, metabolism, and toxicity.[6] Therefore, the ability to synthesize

and utilize a single, pure enantiomer of this building block is often a critical requirement for

producing stereochemically pure active pharmaceutical ingredients (APIs).[6][7][8] A mixture

containing equal proportions of both enantiomers is known as a racemic mixture.[6]

The N-Boc Protecting Group: A Tool for Synthetic
Control
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in

organic synthesis for several compelling reasons.[9][10] Its presence on the 1-(4-

hydroxyphenyl)ethylamine core imparts several crucial properties:

Reactivity Masking: It temporarily deactivates the amine's nucleophilicity and basicity,

preventing it from participating in unwanted side reactions.[11]

Directing Further Reactions: With the amine protected, synthetic transformations can be

selectively directed to other parts of the molecule, primarily the nucleophilic phenolic

hydroxyl group.

Enhanced Solubility: The bulky, lipophilic tert-butyl group generally increases the molecule's

solubility in common organic solvents used during synthesis and purification.[3]
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Acid Lability: The Boc group is stable under basic and many nucleophilic conditions but can

be cleanly and efficiently removed under acidic conditions, regenerating the free amine when

desired.[9][12]

Physicochemical Data Summary
The following table summarizes key physicochemical properties. Note that while some data is

specific to the 1-ethylamine isomer, other values are derived from its close structural isomer, N-

Boc-tyramine (N-Boc-2-(4-hydroxyphenyl)ethylamine), and serve as reliable estimates.

Property Value Source

Molecular Formula C₁₃H₁₉NO₃ [3][4][5]

Molecular Weight 237.29 g/mol [3][4][5]

Appearance
Off-white to pale beige

solid/powder
[3][5]

Melting Point
71-75 °C (for N-Boc-tyramine

isomer)
[4][5]

Boiling Point 395.7 ± 25.0 °C (Predicted) [5]

Solubility
Slightly soluble in Chloroform,

Methanol
[5]

pKa
10.01 ± 0.15 (Phenolic OH,

Predicted)
[5]

Synthesis and Chemical Reactivity
The utility of N-Boc-1-(4-hydroxyphenyl)ethylamine as a synthetic intermediate is rooted in its

straightforward preparation and predictable reactivity, particularly the orthogonal nature of its

protecting group chemistry.

N-Boc Protection Workflow
The most common and efficient method for protecting the primary amine of 1-(4-

hydroxyphenyl)ethylamine involves its reaction with di-tert-butyl dicarbonate (Boc₂O) in the
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presence of a suitable base.

Starting Materials

Process

Work-up & Purification

1-(4-hydroxyphenyl)ethylamine
(or its hydrochloride salt)

Combine & Stir
(Room Temperature, Overnight)

Di-tert-butyl dicarbonate
(Boc Anhydride) Base (e.g., NaOH, NaHCO₃, Et₃N) Solvent (e.g., Dioxane/Water, THF)

Aqueous Work-up
(e.g., add water)

Extraction with Organic Solvent
(e.g., Ethyl Acetate)

Dry Organic Layer
(e.g., Na₂SO₄)

Concentrate in vacuo

Purification
(e.g., Column Chromatography)

N-Boc-1-(4-hydroxyphenyl)ethylamine
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Caption: General workflow for N-Boc protection.

Causality: This protocol utilizes a biphasic system (dioxane/water) to ensure all reactants are

sufficiently solubilized. Sodium hydroxide acts as a base to deprotonate the amine

hydrochloride salt (if used) and neutralize the acid byproduct, driving the reaction to

completion.

Dissolution: Dissolve 1-(4-hydroxyphenyl)ethylamine hydrochloride (1.0 equiv.) in a mixture

of dioxane and water (e.g., 2:1 v/v).[5]

Basification: Add an aqueous solution of sodium hydroxide (2.0 equiv.) to the stirred mixture.

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equiv.) to the reaction

mixture.[5]

Reaction: Stir the mixture vigorously at room temperature overnight. The reaction progress

can be monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, acidify the mixture with a dilute acid (e.g., 1M HCl) to a neutral

pH and extract with an organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be purified by flash column

chromatography on silica gel to yield the pure N-Boc protected product.[5]

N-Boc Deprotection: Regenerating the Amine
The removal of the Boc group is a cornerstone of its utility, typically achieved under strong

acidic conditions. The mechanism relies on the protonation of the carbamate carbonyl, followed

by the elimination of carbon dioxide and the highly stable tert-butyl cation, which is then

quenched to form isobutylene.
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Starting Materials

Process

Work-up

N-Boc-1-(4-hydroxyphenyl)ethylamine

Combine & Stir
(0°C to Room Temperature)

Strong Acid
(e.g., TFA, 4M HCl in Dioxane)
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(to remove acid and solvent)

Basification (optional)
(e.g., add sat. NaHCO₃)
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1-(4-hydroxyphenyl)ethylamine
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to yield salt

Extraction with Organic Solvent
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Caption: General workflow for N-Boc deprotection.

Causality: Trifluoroacetic acid (TFA) is a strong, volatile acid that effectively cleaves the Boc

group at room temperature. Dichloromethane (DCM) is used as an inert solvent. The reaction is
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typically performed anhydrously to prevent side reactions.

Dissolution: Dissolve N-Boc-1-(4-hydroxyphenyl)ethylamine (1.0 equiv.) in anhydrous

dichloromethane (DCM).

Acid Addition: Cool the solution to 0 °C using an ice bath and add trifluoroacetic acid (TFA)

(e.g., 5-10 equivalents or as a 20-50% solution in DCM) dropwise.[12][13]

Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours,

monitoring by TLC until the starting material is consumed.

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess

TFA and DCM. The resulting product is the amine as its trifluoroacetate salt.

Neutralization (Optional): To obtain the free amine, dissolve the residue in water, basify with

a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is >9, and extract

with an organic solvent. Dry and concentrate the organic layers to yield the deprotected

amine.

Alternative, milder deprotection methods using reagents like oxalyl chloride or deep eutectic

solvents have also been developed to accommodate acid-sensitive substrates.[14][15]

Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of modern

spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework of the molecule.

Weigh 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) inside an NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not

already present in the solvent.

Cap the tube and invert several times to ensure a homogeneous solution before placing it in

the spectrometer.[16]

¹H NMR
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Shift (δ,
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Interpretation: The ¹H NMR spectrum is characterized by a large singlet at ~1.45 ppm for the

nine equivalent protons of the Boc group. The chiral center creates a distinct doublet for the

methyl protons and a multiplet for the methine proton. The aromatic protons appear as two

distinct doublets, typical of a 1,4-disubstituted benzene ring.[5][16]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on

their vibrational frequencies.

Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

O-H Stretch (Phenolic, H-

bonded)
3200-3600 Strong, Broad

N-H Stretch (Carbamate) ~3350 Medium

C-H Stretch (sp³ Aliphatic) 2850-3000 Medium-Strong

C=O Stretch (Carbamate) ~1680-1700 Strong

C-O Stretch

(Carbamate/Phenol)
1000-1300 Strong

Interpretation: A strong, sharp peak around 1690 cm⁻¹ is a definitive indicator of the carbamate

carbonyl group. A broad absorption above 3200 cm⁻¹ confirms the presence of the phenolic

hydroxyl group.[5][17]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 237.29) should be

observable, though it may be of low intensity.

Key Fragmentation: The most characteristic fragmentation is the loss of the tert-butyl group

([M-57]⁺) or the loss of isobutylene ([M-56]⁺). Another common fragmentation is the
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cleavage of the entire Boc group to give the ion of the parent amine.[5]

Applications in Research and Drug Development
N-Boc-1-(4-hydroxyphenyl)ethylamine is not an end product but a crucial intermediate. Its value

lies in its ability to introduce a specific chiral fragment into a larger molecule.

Chiral Pool Synthesis: It serves as a readily available source of a specific stereocenter,

which can be incorporated into complex targets without the need for de novo asymmetric

synthesis.

Structure-Activity Relationship (SAR) Studies: In drug discovery, synthesizing both the (R)

and (S) analogues of a final compound using the respective enantiomers of this building

block allows researchers to probe the stereochemical requirements of the biological target.

Scaffold for Libraries: The phenolic hydroxyl group serves as an attachment point for further

diversification. By reacting it with various electrophiles, large libraries of related compounds

can be generated for high-throughput screening. Its utility mirrors that of its isomer, N-Boc-

tyramine, in the synthesis of adrenergic agents and compounds targeting neurological

pathways.[3]
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(R)- or (S)-N-Boc-1-
(4-hydroxyphenyl)ethylamine
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(e.g., Etherification)

Advanced Intermediate
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Step 2: N-Boc Deprotection
(Acid-mediated)

Amine Intermediate
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(API)
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Caption: Logical flow from chiral building block to API.

Safety and Handling
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As with any laboratory chemical, proper handling is essential to ensure safety. The following

information is a summary derived from typical Safety Data Sheets (SDS) for structurally similar

compounds.

Hazard Identification: May cause skin, eye, and respiratory irritation.[4][5][18]

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[5]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-

shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[18]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[18]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local, regional, and national regulations.[18]

Conclusion
N-Boc-1-(4-hydroxyphenyl)ethylamine is a quintessential example of a modern synthetic

building block. Its structure has been deliberately engineered for utility, combining a functional

phenolic ring, a critical stereocenter, and a robust, yet easily removable, protecting group. For

professionals in drug development and organic synthesis, a mastery of its properties and

reactivity is key to unlocking new synthetic pathways and developing novel, stereochemically

pure chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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